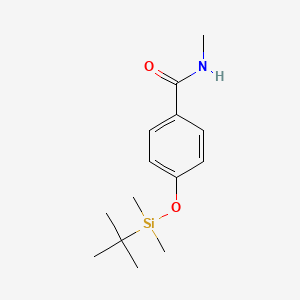

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(16)15-4/h7-10H,1-6H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNOBLCHWJEIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855841 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337980-46-7 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide, a versatile intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, logical synthetic strategies, in-depth characterization, and the rationale behind its use as a protected building block. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this molecule's properties and handling.

Introduction and Strategic Importance

In the landscape of modern drug discovery, the strategic use of protecting groups is paramount for the efficient and successful synthesis of complex molecular architectures. 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is a key building block that combines two critical structural features: a stable silyl ether protecting a phenolic hydroxyl group and a secondary amide functionality.

The tert-butyldimethylsilyl (TBS) group is a widely employed protecting group for alcohols and phenols due to its steric bulk and predictable reactivity. It offers robust stability across a wide range of reaction conditions, including those involving organometallic reagents, basic conditions, and many oxidizing and reducing agents.[1] Its clean removal under mild conditions using fluoride ion sources makes it an invaluable tool in multi-step synthesis.[1]

The N-methylbenzamide moiety is a common feature in many biologically active compounds. The strategic protection of the para-hydroxyl group allows for selective modifications at other positions of the benzamide scaffold, a common strategy in the development of kinase inhibitors and other targeted therapeutics. This guide will provide the technical details necessary to synthesize, verify, and strategically deploy this valuable intermediate.

Chemical Structure and Properties

The core structure of 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide consists of a central benzene ring substituted at the 1- and 4-positions. The N-methylcarboxamide group (-C(=O)NHCH₃) at position 1 is a key pharmacophoric element, while the tert-butyldimethylsilyloxy group (-O-Si(CH₃)₂(C(CH₃)₃)) at position 4 serves as a sterically hindered and chemically stable protecting group for the phenolic oxygen.

Caption: Chemical Structure of 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃NO₂Si | - |

| Molecular Weight | 265.43 g/mol | - |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate | Predicted |

| Boiling Point | > 300 °C (decomposes) | Predicted |

| Melting Point | 145-155 °C | Predicted |

Synthesis and Mechanism

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide can be approached via two primary logical pathways. The choice between these routes depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Workflow Overview

Caption: Alternative synthetic routes to the target molecule.

Preferred Synthetic Protocol: Route B (Amidation Followed by Silylation)

Route B is often preferred due to the commercial availability and relative low cost of 4-hydroxy-N-methylbenzamide. This route avoids the potential for silyl ether cleavage that can occur during the activation of the carboxylic acid (Step A2 to A3).

Step 1: Synthesis of 4-Hydroxy-N-methylbenzamide (if not commercially available)

This step involves the conversion of 4-hydroxybenzoic acid to its more reactive acyl chloride, followed by amidation with methylamine.

-

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-hydroxybenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases. The reaction mixture should become a clear solution.

-

Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 4-hydroxybenzoyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve methylamine (2.0 M solution in THF, 2.2 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

-

Add the 4-hydroxybenzoyl chloride solution dropwise to the stirred methylamine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-hydroxy-N-methylbenzamide, which can be purified by recrystallization.[2]

-

-

Causality and Insights: The use of triethylamine is crucial to neutralize the HCl byproduct generated during the amidation, which would otherwise react with the methylamine nucleophile, reducing the reaction yield.[3] Performing the addition at 0 °C helps to control the exothermicity of the reaction.

Step 2: Silylation of 4-Hydroxy-N-methylbenzamide

This is the key step to install the TBS protecting group onto the phenolic hydroxyl.

-

Experimental Protocol:

-

Dissolve 4-hydroxy-N-methylbenzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (2.5 eq) to the solution and stir until it dissolves.

-

Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine to remove DMF and imidazole hydrochloride.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide.

-

-

Causality and Insights: DMF is an excellent solvent for this reaction as it readily dissolves both the starting material and the reagents. Imidazole acts as a nucleophilic catalyst and a base. It first reacts with TBSCl to form a highly reactive silylimidazolium intermediate, which is then more readily attacked by the phenolic hydroxyl group. It also scavenges the HCl produced during the reaction.[4] A slight excess of TBSCl and a larger excess of imidazole ensure the reaction goes to completion.

In-Depth Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ≈ 7.7-7.8 (d, 2H, Ar-H ortho to C=O), 6.8-6.9 (d, 2H, Ar-H ortho to O-Si), 6.1-6.3 (br s, 1H, N-H), 2.9-3.0 (d, 3H, N-CH₃), 0.9-1.0 (s, 9H, Si-C(CH₃)₃), 0.2-0.3 (s, 6H, Si-(CH₃)₂) |

| ¹³C NMR | δ (ppm) ≈ 167-168 (C=O), 158-159 (Ar-C-O), 128-129 (Ar-C ortho to C=O), 127-128 (Ar-C-C=O), 119-120 (Ar-C ortho to O-Si), 26-27 (N-CH₃), 25-26 (Si-C(CH₃)₃), 18-19 (Si-C(CH₃)₃), -4 to -5 (Si-CH₃) |

| IR | ν (cm⁻¹) ≈ 3300-3400 (N-H stretch), 2950-2850 (C-H stretch, alkyl), 1630-1650 (C=O stretch, amide I), 1530-1550 (N-H bend, amide II), 1250 (Si-C stretch), 1100-1000 (Si-O-Ar stretch) |

| Mass Spec (EI) | m/z (relative intensity) ≈ 265 (M⁺), 250 ([M-CH₃]⁺), 208 ([M-C(CH₃)₃]⁺, base peak) |

-

¹H NMR Rationale: The aromatic protons will appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing amide group will be downfield, while those ortho to the electron-donating silyloxy group will be upfield. The N-H proton often appears as a broad singlet and its coupling to the N-methyl group may be observed as a quartet upon warming or in a different solvent. The signals for the TBS group are highly characteristic: a sharp singlet for the nine equivalent tert-butyl protons and another sharp singlet for the six equivalent dimethylsilyl protons, both in the far upfield region.

-

¹³C NMR Rationale: The carbonyl carbon will be the most downfield signal. The aromatic carbons can be assigned based on their substitution and expected electronic effects. The carbons of the TBS group will appear in the aliphatic region, with the quaternary carbon around 18-19 ppm and the methyl carbons at a similar or slightly higher field. The N-methyl carbon will be around 26-27 ppm.

-

IR Rationale: The key diagnostic peaks will be the N-H stretch, the strong amide I band (C=O stretch), and the N-H bend (amide II band). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting material is a key indicator of successful silylation. The presence of strong Si-C and Si-O-Ar stretches confirms the incorporation of the TBS group.

-

Mass Spectrometry Rationale: In electron ionization mass spectrometry, the molecular ion should be visible. The most characteristic and often the base peak will be the loss of the tert-butyl group ([M-57]⁺), which is a very stable fragment for TBS-protected compounds.

Applications in Drug Development

The primary application of 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is as a protected intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.

-

Scaffold for Library Synthesis: The protected phenol allows for reactions to be carried out on the aromatic ring (e.g., halogenation, nitration, formylation) or on the amide nitrogen without interference from the reactive hydroxyl group. Subsequent deprotection reveals the phenol, which can then be used for further functionalization, such as ether or ester formation. This strategy is critical for generating libraries of related compounds for structure-activity relationship (SAR) studies.

-

Prodrug Strategies: Silyl ethers have been investigated as acid-labile linkers in prodrug design.[5][6] While the TBS group is relatively stable, its cleavage can be modulated by altering the substituents on the silicon atom.[6] In a therapeutic context, a molecule containing the 4-hydroxy-N-methylbenzamide pharmacophore could be administered as its silyl ether prodrug to improve properties like lipophilicity and membrane permeability. The silyl ether would then be cleaved in vivo under specific physiological conditions (e.g., lower pH in tumor microenvironments) to release the active drug.[5]

Conclusion

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide is a strategically important synthetic intermediate that provides researchers with a robust and versatile building block. By understanding the rationale behind its synthesis and the nuances of its characterization, scientists can confidently incorporate this molecule into their synthetic campaigns to accelerate the discovery and development of new therapeutic agents. The protocols and predictive data presented in this guide offer a self-validating framework for its successful application in the laboratory.

References

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

-

AK Lectures. (n.d.). Amide Formation from Carboxylic Acids. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(7), 1766–1769. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Varma, R. S., & Naicker, K. P. (2010). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1509-1513. Retrieved from [Link]

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Gelest. (n.d.). Other - Gelest Technical Library. Retrieved from [Link]

-

Kelly, J. M., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society, 134(29), 12744–12751. Retrieved from [Link]

-

Kelly, J. M., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society, 134(29), 12744–12751. Retrieved from [Link]

-

Franz, A. K., & Wilson, S. O. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Retrieved from [Link]

-

Jasinski, J. P., et al. (2009). 4-Hydroxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

Sources

CAS number for 4-(tert-butyldimethylsilyloxy)-N-methylbenzamide

An In-Depth Technical Guide to 4-(tert-butyldimethylsilyloxy)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butyldimethylsilyloxy)-N-methylbenzamide, a specialized chemical intermediate of significant interest to researchers in organic synthesis and drug development. While not a commonly cataloged compound, its structural motifs—a bioactive benzamide core and a versatile silyl ether protecting group—position it as a valuable building block. This document details its logical synthesis, predicted physicochemical properties, and the strategic rationale for its use in complex molecular design. We present field-proven experimental protocols, mechanistic insights, and a discussion of its potential applications, grounded in the principles of modern synthetic chemistry.

Introduction and Strategic Context

4-(tert-butyldimethylsilyloxy)-N-methylbenzamide is a derivative of 4-hydroxy-N-methylbenzamide where the phenolic hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) ether. The benzamide functional group is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and antipsychotics.[1][2] The strategic introduction of a TBDMS group offers a robust yet readily cleavable protecting strategy, enabling chemists to perform reactions on other parts of the molecule that would otherwise be incompatible with a free phenolic proton.

Physicochemical Properties and Structural Analysis

The molecular architecture is defined by the interplay between the planar, electron-rich benzamide system and the sterically demanding TBDMS group. This silyl ether imparts significant lipophilicity and is stable to a wide range of reagents, excluding strong acids and fluoride ions.[3]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO₂Si | Calculated |

| Molecular Weight | 279.45 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred from analogs[4][5] |

| Solubility | Soluble in organic solvents (DCM, THF, DMF, Ethyl Acetate); Insoluble in water. | Inferred from structure |

| CAS Number | Not assigned | N/A |

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to the target compound involves a two-step sequence: first, the formation of the core amide bond, followed by the protection of the phenolic hydroxyl group. This strategy is predicated on the commercial availability of the starting materials and the high-yielding nature of these standard transformations.

The overall workflow is depicted below:

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-N-methylbenzamide (Precursor)

This protocol is adapted from established procedures for benzamide synthesis.[6][7] It involves the reaction of an activated carboxylic acid derivative with methylamine.

Materials:

-

4-Hydroxybenzoyl chloride (1.0 eq)

-

Methylamine (40% solution in water or 2.0 M in THF, 1.1 eq)

-

Methanol or Tetrahydrofuran (THF)

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-hydroxybenzoyl chloride (e.g., 1.56 g, 0.01 mol) in 20 mL of methanol in a round-bottom flask.[7]

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add methylamine (e.g., 0.31 g, 0.01 mol) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.[7]

-

Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from acetone or an ethanol/water mixture. The expected yield is approximately 76%.[7]

Protocol 2: Synthesis of 4-(tert-butyldimethylsilyloxy)-N-methylbenzamide

This procedure employs the widely-used Corey protocol for the silylation of alcohols, which is effective for phenols.[8] The use of imidazole is crucial as it acts as both a base and a catalyst.

Materials:

-

4-hydroxy-N-methylbenzamide (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

100 mL round-bottom flask (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxy-N-methylbenzamide (e.g., 1.51 g, 0.01 mol) and imidazole (1.70 g, 0.025 mol) in 20 mL of anhydrous DMF.[8][9]

-

Stir the solution at room temperature until all solids have dissolved.

-

Add TBDMSCl (1.81 g, 0.012 mol) portion-wise to the solution.

-

Stir the reaction mixture at room temperature overnight (12-18 hours).

-

Monitor the reaction by TLC (a typical eluent would be 30% ethyl acetate in hexanes) for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

-

Once complete, quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, typically an oil or solid, should be purified by flash column chromatography on silica gel to yield the pure silylated benzamide.

Causality of Experimental Choices:

-

Anhydrous Solvent: Silyl chlorides are highly reactive towards water. Using an anhydrous solvent prevents the hydrolysis of TBDMSCl, which would reduce the yield and form siloxane byproducts.

-

Imidazole: Imidazole serves a dual purpose. It acts as a base to neutralize the HCl byproduct of the reaction, and it forms a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which accelerates the reaction.[8]

-

Aprotic Solvent (DMF/DCM): Polar aprotic solvents like DMF are excellent for this reaction as they readily dissolve the polar starting material and the reagents without interfering with the reaction mechanism.[6][9]

Mechanistic Insight: The Silylation Pathway

The protection of the hydroxyl group proceeds via a nucleophilic substitution at the silicon center.

Caption: Mechanism of imidazole-catalyzed silylation.

Expected Analytical Data

While experimental data is not published, the following characteristics can be reliably predicted based on the structure and data from analogous compounds.

| Analysis | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.8 ppm). - N-Methyl Protons: A doublet (due to coupling with N-H) or a singlet around δ 2.9 ppm. - N-H Proton: A broad singlet around δ 6.0-8.0 ppm. - TBDMS Protons: A singlet for the tert-butyl group (9H) at approx. δ 1.0 ppm and a singlet for the two silicon-methyl groups (6H) at approx. δ 0.2 ppm. |

| ¹³C NMR | - Aromatic carbons (approx. δ 118-160 ppm). - Carbonyl carbon (approx. δ 168 ppm). - N-Methyl carbon (approx. δ 26 ppm). - TBDMS carbons: quaternary carbon (approx. δ 25.7 ppm), tert-butyl methyls (approx. δ 18.2 ppm), and silicon-methyls (approx. δ -4.5 ppm). |

| IR (Infrared) | - N-H Stretch: ~3300 cm⁻¹. - C=O (Amide) Stretch: ~1640 cm⁻¹. - Si-O-C Stretch: Strong bands around 1100-1250 cm⁻¹. - C-H (Aromatic/Aliphatic) Stretches: ~2850-3100 cm⁻¹. |

| HRMS (High-Res Mass Spec) | Calculated m/z for C₁₅H₂₅NO₂Si [M+H]⁺: 280.1727. The observed value should be within 5 ppm. |

Applications and Deprotection Strategy

The primary utility of 4-(tert-butyldimethylsilyloxy)-N-methylbenzamide is as a protected intermediate in multi-step synthesis. The TBDMS group is exceptionally stable under conditions used for many common organic transformations, including oxidation, reduction with hydrides, and organometallic reactions (e.g., Grignard, organolithium).[3]

Caption: Strategic use in a protection-deprotection sequence.

Deprotection Protocol: The most common method for cleaving a TBDMS ether is by using a source of fluoride ions, owing to the exceptionally high strength of the silicon-fluoride bond (Si-F bond energy: ~580 kJ/mol).[3]

-

Dissolve the silyl-protected compound in anhydrous THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise at room temperature.

-

Stir for 1-4 hours and monitor by TLC.

-

Upon completion, perform an aqueous workup to remove the TBAF salts and silyl byproducts.

Safety and Handling

-

Reagents: TBDMSCl is corrosive and moisture-sensitive. Imidazole is a skin irritant. DMF is a potential teratogen. All reagents should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.

-

General Precautions: As the toxicological properties of the final compound are unknown, it should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

4-(tert-butyldimethylsilyloxy)-N-methylbenzamide represents a valuable, custom-synthesized intermediate for researchers engaged in complex organic synthesis and medicinal chemistry. While its direct applications are as a protected building block, the strategic use of the robust TBDMS protecting group opens up a wide array of synthetic possibilities that would be inaccessible with the unprotected phenolic precursor. This guide provides the necessary framework—from synthetic rationale and detailed protocols to mechanistic understanding—for its successful preparation and intelligent application in the laboratory.

References

-

Wikipedia. Silyl ether. Available at: [Link]

-

Pearson. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Available at: [Link]

-

Jasinski, J. P., et al. 4-Hydroxy-N-methylbenzamide. ResearchGate. Available at: [Link]

-

Narayana, B., et al. (2013). 4-Hydroxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o738. Available at: [Link]

-

NIST. Benzamide, N-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]

-

Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros. Available at: [Link]

-

Pharmaguideline. Benzamides: Sulpiride. Available at: [Link]

-

ResearchGate. (2025, August 6). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

Sources

- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Methylbenzamide = 99 613-93-4 [sigmaaldrich.com]

- 5. N-Methylbenzamide, 99% 25 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 6. Buy 4-hydroxy-N-methylbenzamide | 27642-27-9 [smolecule.com]

- 7. 4-Hydroxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. reddit.com [reddit.com]

Navigating the Solubility Landscape of Silyl-Protected Benzamides: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Silyl-protected benzamides are pivotal intermediates in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Their solubility in organic solvents is a critical parameter that dictates the efficiency of reaction workups, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive framework for understanding and predicting the solubility of this important class of molecules. By synthesizing foundational principles of solubility with the specific physicochemical effects of silylation, this document offers researchers, scientists, and drug development professionals the insights necessary to make informed decisions in solvent selection and process optimization. We will explore the solubility of the parent benzamide structure, dissect the influence of various silyl protecting groups on polarity and intermolecular forces, and provide actionable experimental protocols for precise solubility determination.

Introduction: The Synthetic Challenge and the Solubility Solution

Benzamides are a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The amide N-H bond, however, often presents a challenge in multi-step syntheses due to its acidity and nucleophilicity. Silyl protecting groups offer a robust solution, temporarily masking the reactive N-H proton to allow for selective transformations elsewhere in the molecule.[1] The introduction of a silyl group, however, fundamentally alters the molecule's physical properties, most notably its solubility.

A rational approach to solvent selection for a given silyl-protected benzamide is essential for:

-

Efficient Reaction Workup and Extraction: Ensuring the product partitions into the desired organic phase, leaving impurities behind.

-

Successful Purification by Crystallization: Selecting a solvent system where the compound is highly soluble when hot but sparingly soluble when cold.[2]

-

Homogeneous Reaction Conditions: Maintaining all reactants in the solution phase for optimal reaction kinetics.

-

Formulation and Drug Delivery: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability.

This guide provides the core principles and practical methodologies to navigate these challenges effectively.

The Bedrock of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] It posits that substances with similar intermolecular forces and polarity will be mutually soluble. The primary factors governing the solubility of a silyl-protected benzamide are:

-

Polarity: The distribution of electron density within the molecule. Silylation significantly alters the polarity of the parent benzamide.

-

Hydrogen Bonding: The ability of a molecule to donate or accept hydrogen bonds. N-silylation removes the amide's primary hydrogen bond donating capability.[4]

-

Steric Hindrance: The size and bulk of the silyl group can physically hinder solvent molecules from interacting with the solute.[5][6]

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[7]

The Starting Point: The Benzamide Solubility Profile

To understand the effect of silylation, we must first consider the solubility of the parent compound, benzamide. Benzamide is a crystalline solid with a polar amide group capable of both donating and accepting hydrogen bonds, and a nonpolar benzene ring.[3] This dual nature results in moderate solubility in a range of solvents.

Experimental data reveals the following general solubility order for benzamide in common organic solvents: Methanol > Acetone > Ethanol > 1-Propanol > 1-Butanol > Isopropanol > Isobutanol > Methyl Acetate > Ethyl Acetate > Butyl Acetate > Acetonitrile > Water [7][8]

This trend highlights the importance of both polarity and hydrogen bonding. Protic solvents like methanol and ethanol are excellent solvents due to their ability to engage in hydrogen bonding with the amide group.[3] Polar aprotic solvents like acetone are also effective.

The Silyl Effect: How Protection Transforms Solubility

The introduction of a silyl group (R₃Si-) onto the amide nitrogen fundamentally alters the molecule's physicochemical properties. This "Silyl Effect" is a composite of several factors.

The Polarity Shift

Silylation of an amide nitrogen replaces a polar N-H bond with a less polar N-Si bond. Furthermore, the alkyl or aryl groups on the silicon atom are nonpolar. This leads to a significant decrease in overall molecular polarity . The newly formed silyl-benzamide becomes more lipophilic, or "greasy," than its unprotected precursor. This generally leads to:

-

Increased solubility in nonpolar and weakly polar solvents (e.g., hexanes, toluene, diethyl ether, dichloromethane).

-

Decreased solubility in highly polar, protic solvents (e.g., methanol, water).

The Hydrogen Bond Forfeiture

A primary benzamide possesses an N-H group, which is a potent hydrogen bond donor, and a carbonyl oxygen (C=O), which is a hydrogen bond acceptor.[9] This allows for strong intermolecular interactions with protic solvents and contributes to its solubility in alcohols.

Upon N-silylation, the N-H proton is replaced by the silyl group, eliminating the molecule's ability to act as a hydrogen bond donor .[4] It can still function as a hydrogen bond acceptor via the carbonyl oxygen and the nitrogen lone pair. This change has profound implications:

-

Solubility in protic solvents (e.g., alcohols) is significantly reduced. The silyl-protected amide can no longer effectively integrate into the hydrogen-bonding network of the solvent.

-

Relative solubility in aprotic solvents (e.g., THF, DCM, ethyl acetate) is enhanced. These solvents primarily interact through dipole-dipole forces, which are now the dominant interactions for the silyl-protected benzamide.

The Steric Influence of the Silyl Group

Silyl protecting groups are available in a range of sizes, which allows for the fine-tuning of steric hindrance around the protected group.[1][10] This steric bulk also plays a crucial role in solubility.

| Silyl Group | Common Abbreviation | Relative Steric Bulk |

| Trimethylsilyl | TMS | Smallest |

| Triethylsilyl | TES | Small |

| tert-Butyldimethylsilyl | TBDMS or TBS | Medium |

| Triisopropylsilyl | TIPS | Large |

| tert-Butyldiphenylsilyl | TBDPS | Largest |

Source: Based on information from various sources on silyl protecting groups.[10][11]

Increasing the steric bulk of the silyl group generally leads to:

-

Disruption of Crystal Lattice Energy: Larger groups can make it more difficult for the molecules to pack into a stable crystal lattice. This can sometimes lead to an increase in solubility, as less energy is required to break apart the solid.

-

Hindrance to Solvation: Conversely, very large and bulky groups can physically shield the polar amide core from interacting with solvent molecules, potentially decreasing solubility.[5][12] The interplay of these two effects can be complex.

The following diagram illustrates the key molecular changes upon silylation that influence solubility.

A Predictive Framework for Solvent Selection

Based on the principles outlined above, we can construct a qualitative framework to guide the initial selection of solvents for a given silyl-protected benzamide.

Qualitative Solubility Prediction Table

| Solvent Class | Examples | Unprotected Benzamide | TMS/TES-Protected | TBDMS/TIPS-Protected |

| Nonpolar | Hexane, Toluene | Poor | Good | Very Good |

| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM) | Moderate | Very Good | Very Good |

| Polar Aprotic | Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Good | Excellent | Good |

| Polar Aprotic (High Polarity) | Acetonitrile (ACN), Dimethylformamide (DMF) | Good to Very Good | Moderate | Poor to Moderate |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Very Good | Poor to Moderate | Poor |

This table provides general guidelines. Actual solubility can vary significantly based on other substituents on the benzamide ring.

Logical Workflow for Solvent Screening

For a novel silyl-protected benzamide, a systematic approach to solvent screening is recommended. The following workflow can serve as a starting point.

The Gold Standard: Experimental Solubility Determination

While predictive models are useful, precise quantitative data requires experimental measurement. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[13][14]

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of a silyl-protected benzamide in a specific organic solvent at a controlled temperature.

Materials:

-

Silyl-protected benzamide (solid)

-

Solvent of choice (analytical grade)

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid silyl-protected benzamide to a vial. The key is to ensure that undissolved solid remains at equilibrium.[15]

-

Add a precisely known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[15] A preliminary time-course study can determine the minimum time required.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[16]

-

-

Quantification:

-

Precisely dilute the filtered, saturated solution with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Back-calculate the concentration of the original, undiluted saturated solution. This value represents the solubility of the compound in that solvent at that temperature.

-

-

Validation:

-

The experiment should be performed in triplicate to ensure the results are reproducible.[17]

-

Experimental Workflow Diagram

Conclusion: Strategic Solvent Selection as a Synthetic Tool

The solubility of silyl-protected benzamides is not a fixed property but a tunable parameter that can be modulated through the strategic choice of the silyl group. By understanding the fundamental interplay between polarity, hydrogen bonding, and steric effects, researchers can move beyond trial-and-error and adopt a rational approach to solvent selection. The decrease in polarity and elimination of hydrogen-bond donating ability upon N-silylation are the primary drivers of the solubility shift towards less polar, aprotic organic solvents. For critical applications, the predictive frameworks presented in this guide should be supplemented with precise experimental data obtained through robust methods like the shake-flask technique. Mastering the solubility landscape of these key synthetic intermediates is a crucial step towards more efficient, scalable, and successful chemical synthesis.

References

-

Ouyang, J., Chen, J., Dai, C., & Zhang, Y. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 286, 110885. Available at: [Link]

-

Attia, L., Burns, J., et al. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]

-

Solubility of Things. (n.d.). Benzamide. Available at: [Link]

-

Ye, Z., & Ouyang, J. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 7. Available at: [Link]

-

Cortes-Borda, D., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Rowan University. (2025). The Evolution of Solubility Prediction Methods. Available at: [Link]

-

König, H. F., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. The Journal of Organic Chemistry, 87(7), 4670–4679. Available at: [Link]

-

ResearchGate. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Available at: [Link]

-

arXiv. (2024). Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions. Available at: [Link]

-

ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Available at: [Link]

-

MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Quora. (2017). How to perform the shake flask method to determine solubility. Available at: [Link]

-

ACS Publications. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

ResearchGate. (n.d.). Steric Effects of Silyl Groups. Available at: [Link]

-

PubMed. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Available at: [Link]

-

Pearson. (n.d.). Silyl Ether Protecting Groups Explained. Available at: [Link]

-

ResearchGate. (n.d.). Silyl protecting groups. Available at: [Link]

-

Taylor & Francis. (n.d.). Silylation – Knowledge and References. Available at: [Link]

-

Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification. Available at: [Link]

- Unknown Source. (n.d.).

-

University of Colorado Boulder. (n.d.). Crystallization. Available at: [Link]

-

Gelest. (n.d.). Silyl Groups. Available at: [Link]

-

Wikipedia. (n.d.). Silyl ether. Available at: [Link]

- Unknown Source. (n.d.).

-

DiVA. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Available at: [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

-

wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. Available at: [Link]

-

ResearchGate. (2025). N-Silylated Benzamidines - Versatile Building-Blocks in Main-Group and Coordination Chemistry. Available at: [Link]

-

PMC. (n.d.). The effect of polarity and hydrogen bonding on the electronic and vibrational structure of the salicylate anion in acetonitrile and water: implicit and explicit solvation approaches. Available at: [Link]

-

RSC Publishing. (2024). The effect of polarity and hydrogen bonding on the electronic and vibrational structure of the salicylate anion in acetonitrile and water.... Available at: [Link]

- Unknown Source. (2005). Principles of Drug Action 1, Spring 2005, Amides.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Silyl Groups - Gelest [technical.gelest.com]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. protocols.io [protocols.io]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. quora.com [quora.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

Navigating the Terrain of Amide Couplings with TBDMS-Protected Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection and management of protecting groups is paramount to success. The tert-butyldimethylsilyl (TBDMS) group has long been a workhorse for the protection of hydroxyl functionalities due to its general robustness. However, its application to the more acidic phenolic hydroxyl group presents a unique set of challenges, especially when the synthetic route involves amide bond formation under basic conditions. This guide provides a comprehensive, field-proven analysis of the stability of TBDMS phenolic ethers in the context of contemporary amide coupling reactions, offering insights into reaction mechanisms, compatible conditions, and detailed experimental protocols.

The TBDMS Group on Phenols: A Balancing Act of Stability and Lability

The TBDMS group offers a steric shield around the phenolic oxygen, rendering it stable to a wide array of reagents. This stability, however, is not absolute. Phenolic TBDMS ethers are significantly more susceptible to cleavage under both acidic and basic conditions compared to their counterparts on aliphatic alcohols.[1] This heightened lability under basic conditions is of particular concern during amide coupling, a reaction frequently promoted by organic bases.

The increased susceptibility of phenolic silyl ethers to basic hydrolysis is attributed to the electronic nature of the phenoxide leaving group. The negative charge on the resulting phenoxide is stabilized by resonance delocalization into the aromatic ring, making it a better leaving group than an alkoxide.[1]

The Challenge: Amide Coupling in the Presence of a TBDMS-Protected Phenol

Amide bond formation is a cornerstone of modern organic synthesis.[2] The most common methods involve the activation of a carboxylic acid, often with a coupling reagent, followed by nucleophilic attack by an amine. This process is typically facilitated by a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed and to deprotonate the amine component.[3][4] It is precisely the presence of these bases that poses a potential threat to the integrity of a TBDMS-protected phenol.

Mechanism of Base-Mediated TBDMS Cleavage

The cleavage of a TBDMS ether by a nucleophilic base, such as hydroxide or even hindered amines under certain conditions, proceeds through a nucleophilic attack on the silicon atom. This forms a pentacoordinate silicon intermediate, which then collapses to release the phenoxide and the corresponding silanol. While sterically hindered bases like DIPEA are generally less prone to direct nucleophilic attack, their basicity can promote hydrolysis if water is present or facilitate other decomposition pathways.

Field-Proven Strategies for Successful Amide Coupling

Extensive research and practical application have delineated a set of "safe" and "at-risk" conditions for conducting amide couplings on substrates bearing TBDMS-protected phenols. The key to success lies in the careful selection of the coupling reagent, base, solvent, and reaction temperature and time.

Recommended Coupling Reagents and Conditions

For routine and challenging amide couplings in the presence of TBDMS-protected phenols, uronium/aminium-based reagents are generally the preferred choice due to their high reactivity and efficiency, which often allows for shorter reaction times and milder conditions.[5]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These reagents, in combination with a hindered base like DIPEA, are highly effective and generally compatible with TBDMS-protected phenols, especially when used at or below room temperature with reaction times monitored to avoid prolonged exposure to the basic medium.[5][6]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): This classic carbodiimide-based method, often used with DIPEA or NMM, can also be employed. The reaction is typically slower than with uronium salts, which may necessitate longer reaction times, thereby increasing the risk of TBDMS cleavage. Careful monitoring is crucial.[7][8]

Table 1: Recommended Amide Coupling Conditions for Substrates with TBDMS-Protected Phenols

| Coupling Reagent | Additive | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |

| HATU | None | DIPEA (2-3) | DMF, DCM | 0 to 25 | 1-4 | Generally the most reliable method. Monitor for completion to avoid extended reaction times. |

| HBTU | HOBt | DIPEA (2-3) | DMF, DCM | 0 to 25 | 2-6 | A solid alternative to HATU, may require slightly longer reaction times. |

| EDC | HOBt | DIPEA (2-4) | DMF, DCM | 0 to 25 | 4-18 | Monitor reaction progress closely due to longer reaction times. |

Conditions to Approach with Caution

Certain reagents and conditions are known to be detrimental to the stability of TBDMS phenolic ethers and should be avoided or used with extreme caution:

-

Strongly Basic Conditions: The use of stronger, more nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) should be avoided as they can readily cleave aryl silyl ethers.[9]

-

Elevated Temperatures: Heating the reaction mixture significantly increases the rate of both the desired amide coupling and the undesired TBDMS deprotection.

-

Prolonged Reaction Times: Extended exposure to basic conditions, even with milder bases, can lead to gradual cleavage of the TBDMS group.

-

Aqueous Workups with Basic pH: During the workup, it is crucial to avoid exposing the product to basic aqueous solutions for extended periods.

Experimental Protocols

Protocol for TBDMS Protection of a Phenol

This protocol provides a general method for the protection of a phenolic hydroxyl group using TBDMS-Cl.

Materials:

-

Phenol-containing substrate

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.5 equivalents)

-

Imidazole (2.0 - 2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the phenol-containing substrate in anhydrous DMF.

-

Add imidazole to the solution and stir until it dissolves.

-

Add TBDMS-Cl in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for HATU-Mediated Amide Coupling with a TBDMS-Protected Phenol Substrate

This protocol outlines a reliable method for amide bond formation using HATU and DIPEA.

Materials:

-

Carboxylic acid with a TBDMS-protected phenol (1.0 equivalent)

-

Amine (1.0 - 1.2 equivalents)

-

HATU (1.0 - 1.2 equivalents)

-

DIPEA (2.0 - 3.0 equivalents)

-

Anhydrous DMF

-

Ethyl acetate

-

0.5 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.[5]

-

Add DIPEA to the solution and stir for 5-10 minutes at room temperature.[5]

-

Add HATU to the reaction mixture and continue stirring for another 10-15 minutes.[5]

-

Add the amine to the reaction mixture.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 0.5 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualization of Key Concepts

Base-Catalyzed Cleavage of a Phenolic TBDMS Ether

Caption: Mechanism of base-catalyzed TBDMS deprotection.

Recommended Workflow for Amide Coupling

Caption: Recommended workflow for amide coupling.

Conclusion: A Matter of Careful Optimization

The successful execution of amide coupling reactions on substrates containing TBDMS-protected phenols is not a matter of chance, but rather a result of informed and careful experimental design. While the inherent base-lability of phenolic TBDMS ethers presents a valid concern, it is a challenge that can be effectively managed. By selecting highly efficient coupling reagents like HATU, employing sterically hindered and non-nucleophilic bases such as DIPEA, maintaining mild reaction temperatures, and minimizing reaction times, researchers can confidently navigate this synthetic transformation. The protocols and guidelines presented herein, grounded in established chemical principles and practical observations, serve as a valuable resource for scientists and professionals in the pursuit of complex molecular architectures.

References

-

American Peptide Company. "Amino Acid Derivatives for Peptide Synthesis." American Peptide Company Website. [Link]

-

Aapptec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Aapptec Website. [Link]

-

Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Royal Society of Chemistry. [Link]

-

Ghosh, Arun K., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PubMed Central. [Link]

-

HepatoChem, Inc. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem Website. [Link]

-

Reid, Derek A., et al. "A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis." ACS Publications. 12 Aug. 2019. [Link]

-

Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, vol. 12, no. 1, 2023, pp. 133-146. [Link]

-

Organic Chemistry Portal. "Amide synthesis by acylation." Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." Organic Chemistry Portal. [Link]

-

Yamashiro, D., and C. H. Li. "Protection of tyrosine in solid-phase peptide synthesis." The Journal of Organic Chemistry, vol. 38, no. 3, 1973, pp. 591-2. [Link]

-

Watson, Allan J. B., et al. "Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide." Green Chemistry, vol. 18, no. 1, 2016, pp. 251-8. [Link]

-

ResearchGate. "Orthogonal and safety-catch protecting group strategies in solid-phase..." ResearchGate. [Link]

-

Gallou, Fabrice. "Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids." RSC Mechanochemistry, vol. 1, 2024, pp. 189-195. [Link]

-

El-Faham, Ayman, and Fernando Albericio. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, vol. 25, no. 3, 2021, pp. 411-26. [Link]

-

Lakshman, Mahesh K., et al. "KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers." PubMed Central. [Link]

-

Organic Chemistry Portal. "Alcohol or phenol synthesis by silyl ether cleavage." Organic Chemistry Portal. [Link]

-

Hojo, Hidetoshi, et al. "N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis." Frontiers in Chemistry, vol. 7, 2019, p. 195. [Link]

-

Reddit. "EDC-HOBt Amide coupling workup help : r/Chempros." Reddit. 28 Apr. 2024. [Link]

-

Lakshman, Mahesh K., et al. "KHF2: A Mild and Selective Desilylating Agent for Phenol tert-Butyldimethylsilyl (TBDMS) Ethers." Organic Chemistry Portal. [Link]

-

Moodle@Units. "solid phase peptide." Moodle@Units. [Link]

-

Sharma, Anamika, et al. "Amide Bond Activation of Biological Molecules." MDPI. 12 Oct. 2018. [Link]

-

ResearchGate. "ChemInform Abstract: A Facile and Selective Deprotection of tert-Butyldimethylsilyl Ethers of Phenols Using Triethylamine N-Oxide." ResearchGate. [Link]

-

ResearchGate. "TBMDS Protection of a Phenol going way over expected time?" ResearchGate. 12 Jun. 2019. [Link]

Sources

- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. growingscience.com [growingscience.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Technical Guide: Chemoselective TBDMS Protection of 4-Hydroxy-N-methylbenzamide

Executive Summary

This technical guide details the mechanistic principles and optimized protocol for the protection of the phenolic hydroxyl group in 4-hydroxy-N-methylbenzamide using tert-butyldimethylsilyl chloride (TBDMSCl) .

The TBDMS group is selected for this substrate due to its orthogonality to the secondary amide, stability under subsequent basic or nucleophilic conditions, and facile removal via fluoride-mediated desilylation. The protocol relies on imidazole-catalyzed nucleophilic substitution , a self-validating system where chemoselectivity is thermodynamically and kinetically controlled by the acidity difference between the phenol (

Part 1: Structural Analysis & Reactivity Profile

Substrate Chemoselectivity

The core challenge in silylating 4-hydroxy-N-methylbenzamide is differentiating between two nucleophilic sites: the phenolic oxygen and the amide nitrogen/oxygen.

| Functional Group | Approx. | Nucleophilicity (Neutral) | Reactivity with TBDMSCl |

| Phenol (Ar-OH) | 9.5 – 10.5 | Moderate | High (forms stable Si-O bond) |

| Amide (-CONH-) | 17 – 19 | Low | Negligible (requires strong base/activation) |

Scientific Rationale: Under the mild basic conditions provided by imidazole, the phenol is partially deprotonated or sufficiently activated via hydrogen bonding to attack the silyl reagent. The secondary amide, being significantly less acidic, remains protonated and non-nucleophilic. Furthermore, the steric bulk of the tert-butyl group on the silicon center kinetically disfavors attack by the more sterically hindered amide nitrogen.

The Reagent System

-

TBDMSCl: The electrophile. Chosen over TBDMS-OTf (triflate) because the triflate is too reactive and could lead to indiscriminate silylation of the amide (forming O-silyl imidates).

-

Imidazole: Acts as a nucleophilic catalyst , not just a Brønsted base. This is the critical mechanistic driver.

-

DMF (N,N-Dimethylformamide): The preferred solvent. Its high dielectric constant stabilizes the polar transition states and ensures solubility of the polar amide substrate.

Part 2: The Mechanistic Pathway

The reaction does not proceed via a simple

Step-by-Step Mechanism

-

Activation: Imidazole attacks TBDMSCl to displace the chloride ion, forming the reactive intermediate N-tert-butyldimethylsilylimidazolium chloride . This species is far more electrophilic than TBDMSCl.

-

Transfer: The phenolic hydroxyl group attacks the silicon center of the imidazolium intermediate.

-

Deprotonation: A second equivalent of imidazole (or the displaced imidazole) acts as a base to remove the proton from the phenol, yielding the silyl ether and imidazolium hydrochloride.

Visualization of Signaling Pathway

The following diagram illustrates the catalytic cycle and the specific exclusion of the amide pathway.

Caption: The catalytic cycle showing the formation of the reactive silylimidazolium species, which selectively silylates the phenol over the amide.

Part 3: Optimized Experimental Protocol

This protocol is designed for 1.0 gram of starting material. Scale reagents linearly.

Reagent Stoichiometry

| Component | Equiv. | Mass/Vol (for 1g SM) | Role |

| 4-Hydroxy-N-methylbenzamide | 1.0 | 1.0 g (6.6 mmol) | Substrate |

| TBDMSCl | 1.2 | 1.19 g | Electrophile |

| Imidazole | 2.5 | 1.12 g | Catalyst & Base |

| DMF (Anhydrous) | N/A | 10 - 15 mL | Solvent |

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Add the 4-hydroxy-N-methylbenzamide (1.0 g) and Imidazole (1.12 g) to the flask. Add anhydrous DMF (10 mL) via syringe. Stir until fully dissolved (solution may be slightly warm).

-

Reaction Initiation: Cool the mixture to 0°C using an ice bath. This controls the exotherm and enhances chemoselectivity.

-

Addition: Add TBDMSCl (1.19 g) in one portion (if solid) or dissolved in minimal DMF (if solution).

-

Progression: Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (23°C) . Stir for 2–4 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The starting material (more polar) should disappear; the product (less polar) will run higher (

).

-

-

Quench & Workup:

-

Pour the reaction mixture into 50 mL of water (precipitates the imidazole salts).

-

Extract with Ethyl Acetate (3 x 30 mL) .

-

Wash the combined organic layers with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Purification Workflow

While the crude purity is often >95%, flash column chromatography ensures pharmaceutical-grade purity.

Caption: Standard workup and purification stream to isolate the protected phenol.

Part 4: Quality Control & Troubleshooting

NMR Validation (Self-Validating System)

The success of the reaction is confirmed by specific shifts in the

-

Diagnostic Appearance:

-

0.19 ppm (s, 6H):

-

0.98 ppm (s, 9H):

-

0.19 ppm (s, 6H):

-

Diagnostic Disappearance:

-

9.0–10.0 ppm: The phenolic

-

9.0–10.0 ppm: The phenolic

-

Structural Integrity Check:

-

6.0–6.5 ppm (broad): The Amide

-

2.9–3.0 ppm (d, 3H): The

-

6.0–6.5 ppm (broad): The Amide

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion (>6 hrs) | Wet DMF (hydrolysis of TBDMSCl) | Use freshly distilled DMF or increase TBDMSCl to 1.5 eq. |

| New Spot with Higher Rf than Product | Bis-silylation (Amide reaction) | Reaction too hot or too much base. Keep at 0°C longer; ensure stoichiometry is strict. |

| Product Hydrolysis on Column | Silica acidity | Use neutralized silica (flush with 1% |

References

-

Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[1] Journal of the American Chemical Society, 1972 , 94(17), 6190–6191.

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th Edition; John Wiley & Sons: New Jersey, 2014. (Chapter 2: Protection for Phenols).

-

Lalonde, M.; Chan, T. H. "Use of Organosilicon Reagents as Protective Groups in Organic Synthesis." Synthesis, 1985 , 1985(09), 817-845.

-

Kocieński, P. J. Protecting Groups, 3rd Edition; Thieme: Stuttgart, 2005 . (Section: Silyl Ethers).[2][3][4][5][6]

Sources

Molecular weight and formula of C14H23NO2Si derivatives

An In-Depth Technical Guide to the Molecular Weight, Formula, and Characterization of C14H23NO2Si Derivatives

Executive Summary

Organosilicon compounds, particularly those featuring silyl ether functionalities, represent a cornerstone of modern synthetic chemistry, with profound implications for drug development and materials science. This guide provides an in-depth technical overview of derivatives corresponding to the molecular formula C14H23NO2Si. Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind analytical strategies and experimental design, reflecting field-proven insights for researchers, scientists, and professionals in drug development.

We will use N-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetamide , a silyl-protected derivative of the common analgesic paracetamol, as a practical case study. This model compound perfectly fits the C14H23NO2Si formula and serves as an ideal exemplar for discussing synthesis, structural elucidation, and analytical characterization. The protocols and workflows described herein are designed as self-validating systems, providing a robust framework for the investigation of novel silyl-containing molecules.

Foundational Concepts: The C14H23NO2Si Structural Class

The Strategic Role of Silyl Ethers in Organic Synthesis

Silyl ethers are indispensable tools in multi-step organic synthesis, primarily serving as protecting groups for hydroxyl moieties.[1] Their utility stems from a finely-tuned balance of reactivity: they are readily formed under mild conditions, exhibit robust stability across a wide range of chemical environments (e.g., oxidation, reduction, organometallic reactions), and can be selectively removed (deprotected) when desired. The steric and electronic properties of the substituents on the silicon atom dictate the stability of the silyl ether, allowing chemists to select a group with the precise level of reactivity required for a synthetic route. The tert-butyldimethylsilyl (TBDMS or TBS) group, a key component of our model compound, is widely favored for its significant steric bulk, which imparts high stability against hydrolysis and enzymatic degradation.

Model Compound: N-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetamide

The molecular formula C14H23NO2Si encompasses a variety of potential isomers. To provide a tangible and relevant context, this guide focuses on N-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetamide. This compound is formed by the silylation of the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide (paracetamol).

This choice is deliberate; paracetamol is a globally recognized active pharmaceutical ingredient (API), and its derivatives are of significant interest. Protecting its hydroxyl group allows for chemical modifications at other positions of the molecule, making it a valuable synthetic intermediate in the development of novel analgesics or combination therapies.[2]

Molecular Weight and Formula Verification

Accurate mass determination is the first and most critical step in characterizing a novel compound. It provides the empirical formula, which is the foundation for all subsequent structural analysis.

Theoretical Mass Calculations

Before any experimental work, the theoretical molecular weights are calculated. It is crucial to distinguish between the monoisotopic mass (calculated using the mass of the most abundant isotope of each element) and the average molecular weight (a weighted average of all natural isotopes). For mass spectrometry, the monoisotopic mass is the most relevant value.

| Parameter | Formula | Value |

| Molecular Formula | C14H23NO2Si | |

| Composition | C: 60.18%, H: 8.30%, N: 5.01%, O: 11.45%, Si: 10.05% | |

| Average Molecular Weight | 281.47 g/mol | |

| Monoisotopic Mass | 281.1502 Da |

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

HRMS techniques, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap-MS, are essential for unequivocally confirming the elemental composition.[3] These instruments provide mass accuracy in the low parts-per-million (ppm) range, allowing for the confident assignment of a molecular formula.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode electrospray ionization (ESI+).

-

Instrument Calibration: Calibrate the mass spectrometer using a certified calibration standard mixture immediately prior to analysis to ensure high mass accuracy.

-

Infusion and Ionization: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the protonated molecule, [M+H]+.

-

Data Acquisition: Acquire the mass spectrum in a high-resolution mode (resolving power > 100,000) over a relevant m/z range (e.g., m/z 100-500).

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]+ ion. For our model compound, this would be expected at m/z 282.1575.

-

Use the instrument software to calculate the elemental composition based on the measured accurate mass.

-

Validation: A successful result is a measured mass that is within 5 ppm of the theoretical mass for C14H24NO2Si+ and an isotopic pattern that matches the theoretical distribution.

-

Synthesis and Characterization Workflow

A robust and reproducible synthesis is fundamental. The following workflow outlines the preparation of our model compound and the analytical techniques used to confirm its structure and purity.

Diagram 1: General Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and analysis of C14H23NO2Si.

Protocol 3.1.1: Synthesis of N-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetamide

-

Rationale: Imidazole is used as a base to deprotonate the phenolic hydroxyl group and as a catalyst. Anhydrous solvent (DMF) is critical to prevent hydrolysis of the silylating agent.

-

Preparation: To a solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq). Stir under an inert atmosphere (N2 or Ar) until all solids have dissolved.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Comprehensive Structural Elucidation

Confirming the connectivity and three-dimensional structure of the molecule requires a suite of spectroscopic techniques.

Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides information about the molecule's structure by fragmenting a selected precursor ion and analyzing the resulting product ions.[4] For silyl ethers, fragmentation is often highly predictable.

-

Expertise & Causality: The most common fragmentation pathway for TBDMS ethers involves the neutral loss of a tert-butyl radical (57 Da), leading to a prominent [M-57]+ ion.[3] This occurs due to the stability of the tert-butyl radical. Subsequent fragmentations can provide further structural details.

Caption: Key fragmentation pathways for protonated C14H23NO2Si.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[5] For our model compound, 1H, 13C, and 29Si NMR spectra provide complementary and definitive information.

-

Expertise & Causality:

-

1H NMR: The TBDMS group gives rise to two highly characteristic signals: a large singlet integrating to 9 protons around 1.0 ppm (the tert-butyl group) and another singlet integrating to 6 protons near 0.2 ppm (the two Si-methyl groups). The aromatic protons will show a distinct AA'BB' splitting pattern.

-

13C NMR: The silicon-bound methyl carbons appear upfield (around -4 ppm), while the quaternary carbon and methyl carbons of the tert-butyl group appear around 26 ppm and 18 ppm, respectively.

-

29Si NMR: This technique, though less common, provides direct evidence of the silicon environment. A single resonance around 15-20 ppm would confirm the presence of the TBDMS ether.[6]

-

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| 1H | Si-C(CH 3)3 | ~ 1.0 | Singlet (9H) |

| 1H | Si-(CH 3)2 | ~ 0.2 | Singlet (6H) |

| 1H | Ar-H | 6.8 - 7.5 | Multiplet (4H) |

| 1H | CO-CH 3 | ~ 2.1 | Singlet (3H) |

| 1H | N-H | ~ 7.5 - 8.5 | Broad Singlet (1H) |

| 13C | Si-C (CH3)3 | ~ 18 | |

| 13C | Si-C (CH3)2 | ~ -4 | |

| 29Si | O-Si (CH3)2(tBu) | 15 - 20 |

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and solid-state conformation.[7] This technique is particularly valuable for confirming the structure of complex molecules or resolving stereochemical ambiguities. Studies of silyl ethers have revealed that the Si-O-C bond angle is often larger than usual, which can be attributed to electronic interactions between silicon and oxygen.[8][9]

References

-

Title: Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: The synthesis, characterization, and theoretical analysis of novel Si-substituted silylethyl derivatives of 2-mercaptobenzoxazole and 2-mercaptobenzothiazole Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: Structure and basicity of silyl ethers: a crystallographic and ab initio inquiry into the nature of silicon-oxygen interactions Source: Journal of the American Chemical Society URL: [Link]

-

Title: The crystal structure of an enol silyl ether Source: Canadian Science Publishing URL: [Link]

-

Title: The Analytical Chemistry of Silicones Source: Wiley URL: [Link]

-

Title: Chemical Reactions and Properties of Organosilicon Compounds to New Materials Source: DTIC URL: [Link]

-

Title: Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization Source: MDPI URL: [Link]

-

Title: SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers Source: PubMed URL: [Link]

-

Title: Nucleoside analogs. 14. The synthesis of antitumor activity in mice of molecular combinations of 5-fluorouracil and N-(2-Chloroethyl)-N-nitrosourea moieties separated by a three-carbon chain Source: PubMed URL: [Link]

Sources

- 1. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]